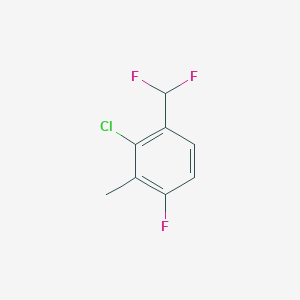
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be achieved through several synthetic routes. One common method involves the halogenation of 3-methylbenzene (toluene) followed by the introduction of difluoromethyl and fluorine groups. The reaction conditions typically involve the use of halogenating agents such as chlorine and fluorine gases, along with catalysts to facilitate the reactions. Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in the formation of simpler hydrocarbons. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparación Con Compuestos Similares
2-Chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene can be compared with similar compounds such as:
2-Chloro-1,1-difluoroethane: A haloalkane with similar halogenation but different structural properties.
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Another halogenated compound with distinct applications and properties. The uniqueness of this compound lies in its specific combination of halogen atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Propiedades
Fórmula molecular |
C8H6ClF3 |
|---|---|
Peso molecular |
194.58 g/mol |
Nombre IUPAC |
2-chloro-1-(difluoromethyl)-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H6ClF3/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3,8H,1H3 |
Clave InChI |
LCJUIARMURICSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



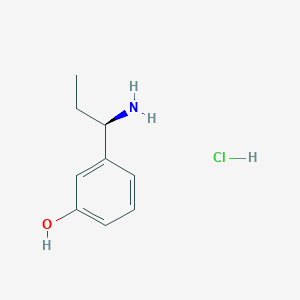
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
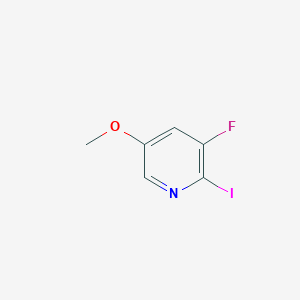

![Benzyl 7-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15221057.png)
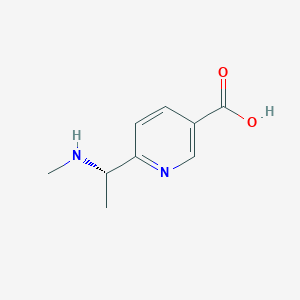
![4-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221063.png)
![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)
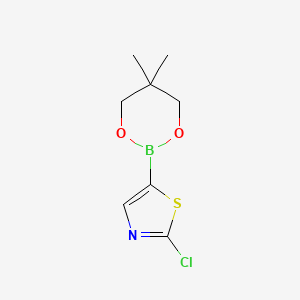
![Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B15221094.png)
